N-Oxalylglycine

Epigenetics Histone Demethylase Inhibition Structure-Activity Relationship

N-Oxalylglycine (NOG) is the foundational, cell-permeable 2OG oxygenase inhibitor, delivering consistent, broad-spectrum activity for assay validation & structural studies. Unlike the prodrug DMOG, it avoids confounding mitochondrial off-target effects. Its well-characterized moderate potency (e.g., PHD2 IC50 5.6 µM) makes it the essential low-potency comparator for selectivity profiling & HTS campaigns. Order the industry-standard ≥98% purity reference inhibitor for reliable, reproducible results.

Molecular Formula C4H5NO5
Molecular Weight 147.09 g/mol
CAS No. 5262-39-5
Cat. No. B104121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxalylglycine
CAS5262-39-5
Synonymsdimethyloxalylglycine
DMOG cpd
glycine, N-(carboxycarbonyl)-
N-(carboxycarbonyl)glycine
N-oxalylglycine
oxaloglycine
oxalylglycine
oxamic acid, (carboxymethyl)-
Molecular FormulaC4H5NO5
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyBIMZLRFONYSTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxalylglycine (NOG; CAS 5262-39-5): A Broad-Spectrum 2-Oxoglutarate Oxygenase Inhibitor for Hypoxia and Epigenetics Research


N-Oxalylglycine (NOG, CAS 5262-39-5) is the amide analogue of the TCA cycle intermediate α-ketoglutarate (αKG), functioning as a competitive, catalytically inactive inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases [1]. This compound class encompasses a wide range of enzymes, including the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), Jumonji C-domain-containing histone lysine demethylases (JMJDs), and factor inhibiting HIF (FIH) [2]. Unlike many of its in-class alternatives that are designed for high selectivity or are prodrugs requiring metabolic activation, NOG is the fundamental, cell-permeable inhibitor scaffold [3]. Its broad-spectrum activity makes it an essential tool for studying the overall functional consequences of 2OG oxygenase inhibition in cellular and biochemical systems, serving as a critical baseline comparator for the development and validation of more selective inhibitors [4].

Why Substituting N-Oxalylglycine with Other 2OG Oxygenase Inhibitors Can Compromise Experimental Reproducibility


Direct substitution of N-Oxalylglycine (NOG) with other 2OG oxygenase inhibitors is scientifically flawed due to fundamental differences in their pharmacological properties and biological effects. For instance, the commonly used prodrug dimethyloxalylglycine (DMOG) requires esterase-mediated conversion to NOG for activity, but also directly inhibits mitochondrial respiration prior to HIF activation, introducing confounding off-target effects [1]. Furthermore, DMOG's cellular uptake and conversion to NOG are dependent on the expression of monocarboxylate transporter MCT2, which varies significantly across cell types and tissues, leading to inconsistent intracellular NOG concentrations and variable cellular responses [2]. Conversely, highly selective PHD inhibitors like IOX2, IOX4, and JNJ-42041935, while invaluable for dissecting specific HIF pathways, fail to recapitulate the broad, multi-enzyme inhibition profile of NOG, which is essential for studies investigating the integrated cellular response to global 2OG oxygenase inhibition [3]. Therefore, the selection of NOG versus its alternatives must be a deliberate, evidence-based decision that accounts for the specific experimental requirements of target coverage, cellular context, and off-target activity profiles.

Quantitative Head-to-Head Evidence for N-Oxalylglycine Differentiation in Inhibitor Selection


N-Oxalylglycine (NOG) Demonstrates Inferior Potency but Distinct Activity Profile for JMJD2 Demethylases Compared to Derivatives

N-Oxalylglycine (NOG) is a broad-spectrum but relatively weak inhibitor of JMJD2 family histone demethylases. In comparative enzyme assays, NOG inhibited JMJD2A, JMJD2C, and JMJD2E with IC50 values of 250 µM, 500 µM, and 24 µM, respectively [1]. The synthesis and characterization of NOG derivatives, such as compound 1 (which incorporates an additional aromatic group), demonstrated a marked improvement in potency, with IC50 values for JMJD2A and JMJD2C decreasing to 3.4 µM and 2.8 µM, respectively [2]. This quantitative difference underscores that NOG itself is an unsuitable tool for achieving potent or selective JMJD2 inhibition in cellular or biochemical assays.

Epigenetics Histone Demethylase Inhibition Structure-Activity Relationship

N-Oxalylglycine (NOG) vs. Dimethyloxalylglycine (DMOG): The Prodrug's Rapid Off-Target Inhibition of Mitochondrial Respiration

While dimethyloxalylglycine (DMOG) is a widely used prodrug of N-Oxalylglycine (NOG) intended for cellular studies, it exerts a significant and rapid off-target effect not shared by its parent compound. A study in cancer cell lines (HCT116 and PC12) demonstrated that DMOG (1 mM) inhibits O2 consumption and cellular respiration within minutes, well before the onset of HIF target gene expression [1]. In contrast, direct experiments with isolated mitochondria showed that NOG (500 µM) itself does not cause this rapid respiratory inhibition; it is the intact prodrug, DMOG, that is responsible for this confounding mitochondrial effect [2]. This differentiation is critical for experimental design: using DMOG as a simple substitute for NOG introduces a significant metabolic perturbation that can confound the interpretation of HIF-mediated outcomes.

Cell Metabolism Mitochondrial Function HIF Pathway Off-Target Effects

N-Oxalylglycine (NOG) vs. Selective HIF-PHD Inhibitors IOX2 and IOX4: Differentiated Potency and Selectivity Profiles

N-Oxalylglycine (NOG) is a relatively weak, non-selective inhibitor of HIF prolyl hydroxylases (PHDs) compared to modern, drug-like inhibitors. In head-to-head comparisons of their ability to stabilize HIF-1α in HeLa cells, NOG was used as a baseline control, with an effective concentration (EC50) of 30.0 µM [1]. In stark contrast, the selective PHD2 inhibitors IOX2 and IOX4 exhibited vastly superior cellular potency, with EC50 values of 2.4 µM and 3.1 µM, respectively [2]. This 10- to 12-fold difference in potency highlights that NOG is not an optimal tool for experiments requiring potent, selective HIF activation in cellular models, and its use is best reserved for in vitro enzyme assays or as a low-potency comparator in inhibitor development.

Hypoxia Research HIF Prolyl Hydroxylase Inhibition PHD2 Selectivity

N-Oxalylglycine (NOG) vs. DMOG and Selective PHD Inhibitor JNJ-42041935: Differentiated HIF-1α and HIF-2α Activation Kinetics

The choice of PHD inhibitor dictates not only potency but also the profile of downstream HIF isoform activation. In a comparative study using differentiating mouse embryonic stem cells (mESCs), the broad-spectrum inhibitor DMOG and the selective PHD inhibitor JNJ-42041935 both significantly increased HIF-1α and HIF-2α protein levels and transcriptional activity compared to normoxic controls [1]. However, the study's design and the known pharmacology of the compounds differentiate their utility: NOG's broad-spectrum activity against all PHD isoforms and other 2OG oxygenases makes it a tool for pan-inhibition . In contrast, JNJ-42041935, with its high potency (pKi values of 7.91, 7.29, and 7.65 for PHD1, 2, and 3, respectively), is designed for selective, potent PHD inhibition in vivo [2]. The selection between these tools must therefore be guided by whether the experimental objective is to achieve global 2OG oxygenase inhibition (NOG) or potent, isoform-selective HIF activation (JNJ-42041935).

HIF Signaling Stem Cell Biology Inhibitor Selectivity

Evidence-Backed Application Scenarios for N-Oxalylglycine in Scientific and Preclinical Research


In Vitro Enzyme Assays for 2OG Oxygenase Inhibitor Screening and Validation

N-Oxalylglycine (NOG) is the ideal reference inhibitor for establishing baseline activity and validating assay performance in high-throughput screening (HTS) campaigns targeting 2OG oxygenases. Its well-characterized, moderate potency (e.g., PHD2 IC50 = 5.6 µM, JMJD2E IC50 = 24 µM) and broad-spectrum activity make it a robust positive control for confirming enzyme activity and assessing assay window and reproducibility [1]. It serves as an essential, low-potency comparator when evaluating novel inhibitor candidates, allowing for the calculation of fold-selectivity and potency improvements over the foundational scaffold [2].

Cellular and In Vivo Studies of Broad-Spectrum 2OG Oxygenase Inhibition

When the research objective is to understand the integrated cellular or organismal response to global inhibition of 2OG oxygenases, N-Oxalylglycine (NOG) is the most appropriate tool. Its broad target profile, which includes all three HIF PHDs, FIH, and multiple JMJD histone demethylases, cannot be replicated by highly selective inhibitors like IOX2 or JNJ-42041935 [1]. Studies of chromatin modification or metabolic adaptation that require pan-inhibition of this enzyme class are therefore best served by NOG. However, for cell-based assays, careful consideration must be given to its lower cellular potency (EC50 for HIF-1α stabilization is 30 µM) compared to more potent, selective inhibitors [2].

Mechanistic Studies Requiring Avoidance of Prodrug-Related Off-Target Effects

N-Oxalylglycine (NOG) is the compound of choice for cellular and mitochondrial studies where the confounding, non-HIF-dependent effects of the prodrug DMOG must be avoided. Research has unequivocally shown that DMOG, but not NOG, directly and rapidly inhibits mitochondrial respiration [1]. Therefore, in any experiment designed to investigate HIF-independent metabolic effects, mitochondrial function, or when a clean, direct inhibitor of 2OG oxygenases is required, the use of pure NOG is non-negotiable. Substitution with DMOG would introduce a significant and unrelated experimental variable, potentially leading to erroneous conclusions about the role of HIF or 2OG oxygenases in the observed phenotype.

Structural Biology and Crystallography of 2OG Oxygenase Inhibitor Complexes

As the prototypical, catalytically inactive 2OG analogue, N-Oxalylglycine (NOG) is the gold standard ligand for co-crystallization studies with 2OG oxygenases [1]. Its small size and simple binding mode, which involves chelation of the active-site iron and occupation of the 2OG binding pocket, provide a clear, unobstructed view of the enzyme's catalytic core. This makes NOG an indispensable tool for determining the structural basis of inhibitor binding and for comparing the binding modes of novel, more complex inhibitors, thereby guiding rational structure-based drug design efforts [2].

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